N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
106691-40-1
VCID:
VC0188769
InChI:
InChI=1S/C16H13ClN2O2S/c17-10-4-3-5-11(8-10)19-12-6-1-2-7-13(12)22-14(16(19)21)9-15(18)20/h1-8,14H,9H2,(H2,18,20)
SMILES:
C1=CC=C2C(=C1)N(C(=O)C(S2)CC(=O)N)C3=CC(=CC=C3)Cl
Molecular Formula:
C16H13ClN2O2S
Molecular Weight:
332.8 g/mol
N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 106691-40-1
Main Products
VCID: VC0188769
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8 g/mol
CAS No. | 106691-40-1 |
---|---|
Product Name | N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
Molecular Formula | C16H13ClN2O2S |
Molecular Weight | 332.8 g/mol |
IUPAC Name | 2-[4-(3-chlorophenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide |
Standard InChI | InChI=1S/C16H13ClN2O2S/c17-10-4-3-5-11(8-10)19-12-6-1-2-7-13(12)22-14(16(19)21)9-15(18)20/h1-8,14H,9H2,(H2,18,20) |
Standard InChIKey | WOZXXHLZWJDNPP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)C(S2)CC(=O)N)C3=CC(=CC=C3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)C(S2)CC(=O)N)C3=CC(=CC=C3)Cl |
PubChem Compound | 3065088 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume